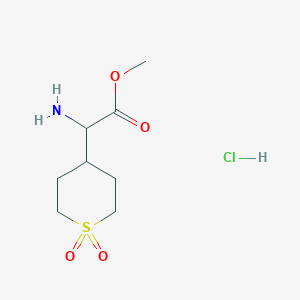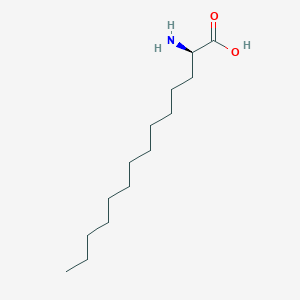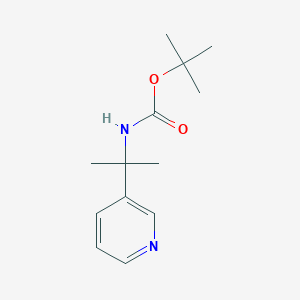
N-Boc-2-(3-pyridyl)-2-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-(3-pyridyl)-2-propylamine is a chemical compound that belongs to the class of pyridylamines It is characterized by the presence of a pyridine ring attached to a propylamine group, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(3-pyridyl)-2-propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinecarboxaldehyde and tert-butyl carbamate.
Formation of Intermediate: The initial step involves the condensation of 3-pyridinecarboxaldehyde with tert-butyl carbamate in the presence of a suitable base, such as sodium hydride, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Protection: The amine is subsequently protected by reacting it with di-tert-butyl dicarbonate (Boc2O) to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-(3-pyridyl)-2-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield deprotected amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like alkyl halides or acyl chlorides to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Deprotected amines.
Substitution: Substituted pyridylamines with various functional groups.
Scientific Research Applications
N-Boc-2-(3-pyridyl)-2-propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: this compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Boc-2-(3-pyridyl)-2-propylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group provides stability to the compound, allowing it to selectively bind to its targets. Upon binding, the compound can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
N-Boc-2-(3-pyridyl)-2-propylamine can be compared with other similar compounds, such as:
N-Boc-2-(2-pyridyl)-2-propylamine: Similar structure but with the pyridine ring attached at the 2-position.
N-Boc-2-(4-pyridyl)-2-propylamine: Similar structure but with the pyridine ring attached at the 4-position.
N-Boc-2-(3-pyridyl)-2-ethylamine: Similar structure but with an ethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which imparts stability and selectivity in various chemical and biological applications.
Properties
IUPAC Name |
tert-butyl N-(2-pyridin-3-ylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-13(4,5)10-7-6-8-14-9-10/h6-9H,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHISUHDUTWYMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
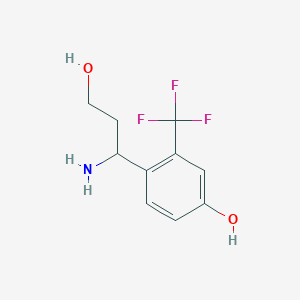
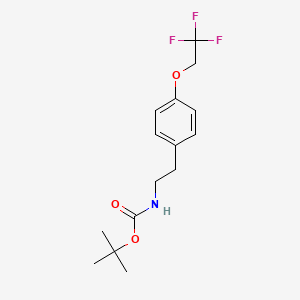
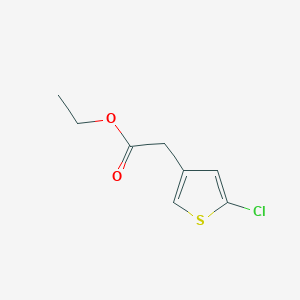

![N-(6-aminohexyl)-3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-5-yl]propanamide;hydrochloride](/img/structure/B12278932.png)
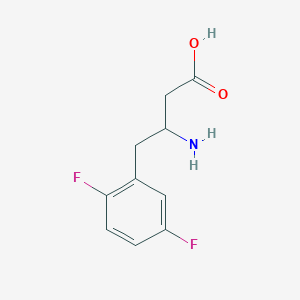
![((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methyl 2-aminoethylcarbamate](/img/structure/B12278958.png)
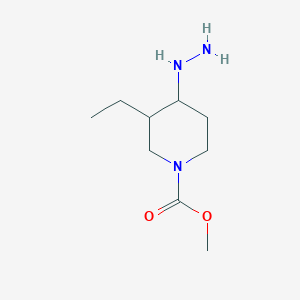
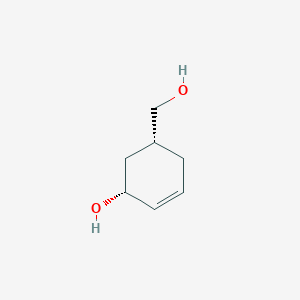

![[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12278988.png)
